molecular formula C27H22N4O3S B1666635 6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one CAS No. 152503-91-8

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one

Cat. No. B1666635
M. Wt: 482.6 g/mol
InChI Key: RZPDNDSSUGJDEO-UHFFFAOYSA-N
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Description

“6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one” is a chemical compound with the molecular formula C27H22N4O3S. It has a molecular weight of 482.55400 . The compound is also known by the name AG 85 .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a quinazolinone ring, and a sulfonyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which I don’t have the capability to perform.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 482.55400 and a molecular formula of C27H22N4O3S . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Anticonvulsant Properties : A study by Archana (2019) synthesized and evaluated a series of compounds, including quinazolinonyl substituted indoles, for their anticonvulsant activity. These compounds demonstrated significant potential as anticonvulsant agents.

  • Antibacterial Activity : Research conducted by Singh et al. (2010) focused on the synthesis of indolylthiadiazole derivatives and quinazolinonylthiadiazole derivatives, including variations of quinazolin-4-one. They found substantial antibacterial activity in these compounds.

  • Antitumor Applications : Bavetsias et al. (2002) explored water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, finding that some compounds exhibited higher cytotoxicity and retained novel biochemical characteristics (Bavetsias et al., 2002).

  • Metabolic Characterization : Long et al. (2021) performed metabolic studies on quinazolinone derivatives, highlighting their potential as drug candidates with desirable absorption, distribution, metabolism, and elimination (ADME) properties (Long et al., 2021).

  • Antiproliferative Activity : Yuan et al. (2021) designed and synthesized a series of indole containing biaryl derivatives, including quinazolinone compounds, to evaluate their antiproliferative activity against cancer cell lines (Yuan et al., 2021).

properties

IUPAC Name

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-3-15-30(18-20-8-13-25-24(17-20)27(32)29-19(2)28-25)22-9-11-23(12-10-22)35(33,34)31-16-14-21-6-4-5-7-26(21)31/h1,4-14,16-17H,15,18H2,2H3,(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPDNDSSUGJDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)S(=O)(=O)N4C=CC5=CC=CC=C54)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165039
Record name AG 85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one

CAS RN

152503-91-8
Record name AG 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152503918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-85
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538ZZ20TPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 2
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 3
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 5
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
Reactant of Route 6
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one

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